molecular formula C25H28BrN3O3S B2930872 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 932319-76-1

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2930872
CAS No.: 932319-76-1
M. Wt: 530.48
InChI Key: FORWSPTWVAWGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This quinazoline derivative features a 4-bromophenyl group, a sulfanyl linker, and two isobutyl substituents (N,3-positions). The quinazoline core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The 4-bromophenyl moiety may enhance binding affinity via halogen bonding, while the sulfanyl group could facilitate interactions with cysteine residues in target proteins. The isobutyl groups likely contribute to lipophilicity, influencing membrane permeability and metabolic stability. Although direct bioactivity data for this compound is absent in the provided evidence, its structural features align with compounds studied for targeted therapies .

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrN3O3S/c1-15(2)12-27-23(31)18-7-10-20-21(11-18)28-25(29(24(20)32)13-16(3)4)33-14-22(30)17-5-8-19(26)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORWSPTWVAWGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Br)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated purification systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety is a key reactive site due to the electron-withdrawing ketone group adjacent to the bromine. This configuration facilitates nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Reagents/Conditions Expected Product
Bromine substitutionAmines, nucleophiles (e.g., NH₃, NaOH)Replacement of Br with -NH₂, -OH, or other nucleophiles at the para position .

Mechanistic Insight :
The electron-deficient aromatic ring (due to the ketone) enhances susceptibility to NAS. For example, reaction with ammonia could yield a 4-aminophenyl derivative, as observed in structurally similar bromophenyl-containing compounds .

Oxidation of the Sulfanyl (Thioether) Group

The sulfanyl (-S-) linker is prone to oxidation, forming sulfoxides or sulfones, which modify physicochemical properties.

Reaction Type Reagents/Conditions Expected Product
Sulfoxide formationH₂O₂, mild acidic/neutral conditionsConversion of -S- to -SO- .
Sulfone formationMCPBA, strong oxidizing agentsConversion of -S- to -SO₂- .

Supporting Evidence :
In a related compound (K289-0572), oxidation of the sulfanyl group with hydrogen peroxide yielded sulfoxide derivatives, confirmed via LC-MS . Similar reactivity is anticipated here.

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) may undergo hydrolysis under acidic or basic conditions, though steric hindrance from the bis(2-methylpropyl) groups could slow the reaction.

Reaction Type Reagents/Conditions Expected Product
Acidic hydrolysisHCl (concentrated), heatCarboxylic acid (-COOH) and ammonium salt .
Basic hydrolysisNaOH, aqueous ethanol, refluxCarboxylate salt (-COO⁻Na⁺) and amine .

Structural Consideration :
The bulky isobutyl substituents may necessitate prolonged reaction times or elevated temperatures compared to less hindered analogs .

Tautomerism in the Quinazoline Core

The 4-oxo group in the dihydroquinazoline ring enables keto-enol tautomerism, influencing reactivity and stability.

Tautomeric Form Conditions Implications
Keto formNeutral or acidic conditionsPredominates in solid state and non-polar solvents .
Enol formBasic conditions or polar solventsStabilized by conjugation; may participate in chelation or redox reactions .

Functionalization of the Isobutyl Groups

The N- and 3-position isobutyl groups (-CH₂CH(CH₃)₂) may undergo halogenation or oxidation, though their branched structure limits reactivity.

Reaction Type Reagents/Conditions Expected Product
HalogenationCl₂, Br₂ (light or radical initiators)Substitution at terminal methyl groups, forming halides .
OxidationKMnO₄, acidic conditionsConversion to carboxylic acids (-COOH) .

Potential Pharmacological Modifications

While not strictly a chemical reaction, structural analogs (e.g., US9540361B2 ) highlight the importance of the quinazoline scaffold in modulating biological activity. Modifications such as:

  • Sulfonyl replacement : Replacing -S- with -SO₂- to enhance metabolic stability.
  • Bromine substitution : Introducing electron-donating groups to alter binding affinity.

Scientific Research Applications

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can inhibit specific enzymes, leading to altered cellular processes. The bromophenyl group can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Structural and Computational Comparison

Compound Name Core Structure Key Substituents Molecular Weight Calculated LogP* Similarity Index (Tanimoto)
Target Compound Quinazoline 4-Bromophenyl, sulfanyl, isobutyl ~521.4 ~3.8 Reference
Apararenone () Benzoxazine 4-Fluorophenyl, methanesulfonamide 364.39 ~2.1 ~0.35 (low core similarity)
Dihydropyrimidinone () Dihydropyrimidinone Aryl, acetyl/acetylacetate, urea-derived ~250–300 ~1.5–2.5 ~0.20 (divergent core)
Hypothetical Quinazoline Analog Quinazoline 4-Fluorophenyl, sulfonyl, methyl ~480.0 ~3.2 ~0.75 (high similarity)

*LogP estimated via fragment-based methods (e.g., XLogP3).

  • 4-Bromophenyl vs.
  • Sulfanyl vs. Sulfonyl : The sulfanyl group’s reduced oxidation state may favor reversible covalent bonding, whereas sulfonyl groups are more stable and polar, influencing pharmacokinetics .
  • Isobutyl vs.

Bioactivity Profiling and Clustering

highlights that structurally similar compounds cluster by bioactivity. Using hierarchical clustering (e.g., NCI-60 dataset), the target compound would likely group with other quinazolines bearing halogenated aryl groups and sulfur-containing linkers. For example:

  • Kinase Inhibition : Quinazolines with 4-halophenyl groups (e.g., gefitinib analogs) show EGFR inhibition, suggesting the bromophenyl moiety in the target compound may confer similar activity .

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound’s similarity to Apararenone (benzoxazine core) is low (~0.35), whereas hypothetical quinazoline analogs with fluorophenyl/sulfonyl groups show higher similarity (~0.75). This underscores the importance of core structure in bioactivity prediction .

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-N,3-bis(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide belongs to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22BrN3O3S
  • Molecular Weight : 467.37 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (cm)
Staphylococcus aureus1.1
Bacillus subtilis1.4
Escherichia coli1.0
Proteus vulgaris1.2
Klebsiella pneumoniae1.0
Pseudomonas aeruginosa0.9

The zone of inhibition was measured using the agar cup plate method, with ciprofloxacin used as a reference antibiotic . The results indicate that the compound displays moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

Quinazoline derivatives are known for their potential as anticancer agents due to their ability to inhibit key enzymes involved in cancer progression. The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR) kinase activity:

  • Mechanism of Action : The compound inhibits EGFR autophosphorylation, which is crucial for cancer cell proliferation.
  • IC50 Values : Various derivatives have demonstrated IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor activity .

Antioxidant Activity

The antioxidant properties of quinazoline derivatives have also been explored. The compound's structure suggests potential for metal-chelating properties and radical scavenging activities:

Antioxidant Assay Method Activity Level
ABTS AssayHigh
DPPH AssayModerate
CUPRAC AssayHigh

The presence of hydroxyl groups in specific positions enhances antioxidant activity, making these compounds valuable in preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Evaluation : A study conducted by Kumar et al. synthesized various quinazoline derivatives and assessed their antimicrobial activity against clinical isolates. The compound exhibited significant antibacterial effects compared to other tested analogs .
  • Anticancer Research : Research by Al-Omary et al. focused on the design and synthesis of quinazoline derivatives with enhanced EGFR inhibitory activity. The findings suggest that modifications at specific positions significantly increase anticancer potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.